Pyrazinamide methiodide
Overview
Description
Pyrazinamide methiodide is a derivative of pyrazinamide, a well-known antituberculosis agent. This compound is synthesized by the methylation of pyrazinamide, resulting in a quaternary ammonium compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazinamide methiodide typically involves the methylation of pyrazinamide. One common method is the reaction of pyrazinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature or slightly elevated temperatures. The reaction proceeds as follows:
Pyrazinamide+Methyl Iodide→Pyrazinamide Methiodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrazinamide methiodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield pyrazinamide and methyl iodide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, cyanide ions, and thiolate ions. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields pyrazinamide and methanol.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
Pyrazinamide methiodide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antituberculosis agent and its ability to overcome resistance mechanisms.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors.
Pharmacokinetics: Studies focus on its absorption, distribution, metabolism, and excretion in the body.
Industrial Applications: It is explored for its potential use in the synthesis of other pharmaceutical compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of pyrazinamide methiodide is similar to that of pyrazinamide. It is believed to be converted to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid then disrupts the membrane potential and interferes with fatty acid synthesis in Mycobacterium tuberculosis, leading to bacterial cell death. The quaternary ammonium group in this compound may enhance its uptake by bacterial cells or alter its interaction with biological targets.
Comparison with Similar Compounds
Pyrazinamide: The parent compound, widely used as an antituberculosis agent.
Isoniazid: Another first-line antituberculosis drug with a different mechanism of action.
Rifampicin: A potent antituberculosis agent that inhibits bacterial RNA synthesis.
Uniqueness: Pyrazinamide methiodide’s uniqueness lies in its quaternary ammonium structure, which may confer different pharmacokinetic properties and potentially enhance its efficacy against resistant strains of Mycobacterium tuberculosis. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-methylpyrazin-4-ium-2-carboxamide;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.HI/c1-9-3-2-8-5(4-9)6(7)10;/h2-4H,1H3,(H-,7,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXJAIKVEMLIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=NC=C1)C(=O)N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58219-37-7 | |
Record name | Pyrazinamide methiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058219377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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